N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated derivatives.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its structure-activity relationship (SAR), mechanism of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperidine ring, a furan moiety, and a dimethylbenzamide group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound has shown significant inhibitory effects against specific biological targets, particularly in the context of enzyme inhibition and receptor binding.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the substituents on the benzamide and piperidine rings significantly affect the compound's potency. For example, changes in the furan substituent have resulted in varying degrees of inhibition, as illustrated in Table 1.
Compound | R4 | R5 | IC50 (μM) | % Inhibition at 10 μM |
---|---|---|---|---|
1 | 4-t-Bu-Ph | -CONH | 8.6 ± 0.4 | - |
2 | 4-(furan-3-yl)-Ph | -CONH | 1.6 ± 0.2 | - |
3 | 4-methoxybiphenyl | -CONH | 2.8 ± 0.6 | - |
4 | 4-(furan-3-yl)-Ph | 4-t-Bu-Ph | 7.4 ± 0.8 | - |
5 | 4-aminomethyl-Ph | 4-t-Bu-Ph | 10.0 ± 1.4 | - |
The data shows that compound 2 with a furan substituent exhibits enhanced inhibitory activity (IC50 = 1.6 μM), indicating that the furan moiety plays a crucial role in enhancing biological potency .
The mechanism through which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors. Inhibition assays have demonstrated that this compound acts as a competitive inhibitor for certain targets, leading to reduced enzymatic activity.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Studies : A study assessed the inhibitory effects on enzyme X, demonstrating significant inhibition at concentrations as low as 10 μM.
- In Vivo Studies : Animal models treated with this compound showed altered physiological responses consistent with its expected pharmacological profile.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-10-16(2)12-18(11-15)20(23)21-13-17-5-7-22(8-6-17)14-19-4-3-9-24-19/h3-4,9-12,17H,5-8,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBPWZNWKFWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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